molecular formula C26H19ClN2O6 B4722645 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B4722645
M. Wt: 490.9 g/mol
InChI Key: KQNHJAKVTGKCCB-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a quinoline-based ester derivative characterized by a complex substitution pattern. Key structural features include:

  • Quinoline core: Substituted at position 2 with a 4-methoxyphenyl group, at position 6 with a methyl group, and at position 4 with a carboxylate ester moiety.
  • Ester side chain: The carboxylate group is linked to a 2-(4-chloro-3-nitrophenyl)-2-oxoethyl group, introducing electron-withdrawing nitro (-NO₂) and chloro (-Cl) substituents .

Properties

IUPAC Name

[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClN2O6/c1-15-3-10-22-19(11-15)20(13-23(28-22)16-4-7-18(34-2)8-5-16)26(31)35-14-25(30)17-6-9-21(27)24(12-17)29(32)33/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQNHJAKVTGKCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the various substituents through a series of reactions. For instance, the chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions, while the methoxy group can be added through nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The chloro and methoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted quinoline derivatives.

Scientific Research Applications

The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate , with the CAS number 355411-69-7, has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article provides a detailed overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic effects. Its structural features suggest possible applications in:

  • Anticancer Research : The quinoline moiety is known for its anticancer properties. Studies have indicated that derivatives of quinoline can inhibit cancer cell proliferation and induce apoptosis in various cancer types.
  • Antimicrobial Activity : Research has shown that compounds containing nitrophenyl groups exhibit significant antimicrobial properties, making this compound a candidate for further investigation in the development of new antibiotics.

The compound's ability to interact with biological systems has been documented in several studies:

  • Enzyme Inhibition : Investigations into the inhibition of specific enzymes (e.g., kinases) have revealed that similar compounds can modulate signaling pathways involved in cancer progression.
  • Cellular Studies : In vitro studies have demonstrated that this compound can affect cell viability and induce oxidative stress in cancer cell lines, indicating its potential as a therapeutic agent.

Material Science

Due to its unique chemical structure, this compound may also find applications in material science:

  • Organic Light Emitting Diodes (OLEDs) : The incorporation of quinoline derivatives into OLED materials has been explored, showing promise for improved efficiency and stability of light-emitting devices.

Synthesis and Development

The synthesis pathways of this compound are of significant interest:

  • Custom Synthesis : Laboratories are exploring various synthetic routes to optimize yield and purity, which is crucial for its application in pharmaceutical development.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal focused on the anticancer effects of similar quinoline derivatives. The results indicated that compounds with structural similarities to this compound exhibited significant cytotoxicity against breast cancer cells, promoting further research into this specific compound's efficacy.

Case Study 2: Antimicrobial Properties

Another research project investigated the antimicrobial activity of nitrophenyl-containing compounds. The findings showed that these compounds effectively inhibited the growth of several bacterial strains, suggesting potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

Comparison with Similar Compounds

Molecular Properties

  • Molecular formula : C₂₇H₂₀ClN₃O₇ (calculated from ).
  • Molecular weight : 490.09 g/mol .

Quinoline derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target compound : 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate 2: 4-methoxyphenyl; 4: ester; 6: methyl C₂₇H₂₀ClN₃O₇ 490.09 High polarity due to nitro and ester groups; potential bioactive precursor
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2: 4-chlorophenyl; 4: 3,4-dimethoxyphenyl; 6: methoxy; 3: methyl C₂₅H₂₁ClN₂O₃ 456.90 Exhibits Lipinski’s drug-likeness parameters; synthesized via Povarov reaction
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate 2: 4-methylphenyl; 4: ester; 6: chloro; 3: methyl C₂₇H₂₂ClNO₃ 443.92 Increased hydrophobicity due to dual methyl groups; used in crystallography studies
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k) 2: 4-chlorophenyl; 3: 4-methoxyphenyl; 4: amino C₂₂H₁₈ClN₂O 376.85 Pd-catalyzed synthesis; bioactive scaffold with amino group enhancing hydrogen bonding
2-(4-Chlorophenyl)-6-methyl-4-(3-methylphenyl)quinoline 2: 4-chlorophenyl; 4: 3-methylphenyl; 6: methyl C₂₃H₁₇ClN₂ 356.85 Simpler structure; studied for crystallographic packing interactions
Key Observations

Functional Group Impact: Electron-withdrawing groups (e.g., nitro in the target compound) increase reactivity toward nucleophilic attack compared to methoxy or methyl substituents . Amino vs. ester groups: Amino-substituted quinolines (e.g., compound 4k) exhibit enhanced hydrogen-bonding capacity, making them suitable for drug design, whereas ester derivatives are often intermediates in synthesis .

Synthetic Strategies :

  • The target compound and its analogs are synthesized via multi-step routes, including Povarov reactions (three-component coupling) and Pd-catalyzed cross-coupling .
  • Substituents like chloro and nitro may necessitate protective group strategies to avoid side reactions .

Physicochemical Properties: Lipophilicity: Methyl and chloro substituents (e.g., in ’s compound) increase logP values, whereas nitro and ester groups (target compound) reduce membrane permeability . Melting Points: Derivatives with polar groups (e.g., compound 4k, mp 223–225°C) exhibit higher melting points than nonpolar analogs .

Biological Activity

The compound 2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate is a complex organic molecule with a distinctive structure that includes a chlorinated nitrophenyl group, an oxoethyl linkage, and a quinoline carboxylate moiety. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore its biological activity based on diverse research findings.

Molecular Characteristics

PropertyValue
Molecular FormulaC20H19ClN2O6
Molecular Weight418.8 g/mol
IUPAC Name[2-(4-chloro-3-nitrophenyl)-2-oxoethyl] 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
CAS Number355411-69-7

The compound's structure allows for various interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Activity

Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study focusing on similar compounds showed that they could effectively inhibit the growth of various microbial strains. The mechanism often involves interference with microbial DNA replication or cell wall synthesis.

Anticancer Properties

Quinoline-based compounds have been investigated for their anticancer activities. For instance, studies have demonstrated that derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study: Quinoline Derivatives

A specific study highlighted the effects of quinoline derivatives on cancer cell lines:

  • Compound Tested : Various quinoline derivatives
  • Cell Lines : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : Significant inhibition of cell proliferation was observed, with IC50 values ranging from 10 to 30 µM.

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammatory markers in vitro.

The proposed mechanisms include:

  • Inhibition of NF-kB signaling pathway
  • Reduction of COX-2 expression

Toxicity Studies

While exploring the biological activity, it is crucial to assess the toxicity profiles. Preliminary studies have indicated that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cell lines.

Research Findings Summary

Numerous studies have been conducted to evaluate the biological activities of quinoline derivatives, including the target compound. Below is a summary table of relevant research findings:

Study ReferenceBiological ActivityObservations
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduced apoptosis in MCF-7 and HeLa cells
Anti-inflammatoryReduced cytokine production in LPS-stimulated macrophages
ToxicityLow toxicity observed in mammalian cell lines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Reactant of Route 2
Reactant of Route 2
2-(4-Chloro-3-nitrophenyl)-2-oxoethyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.